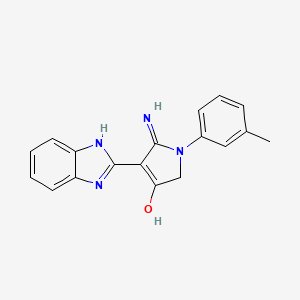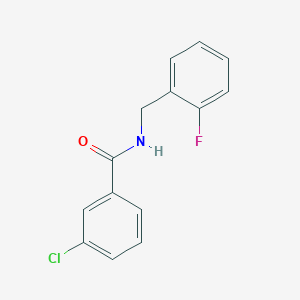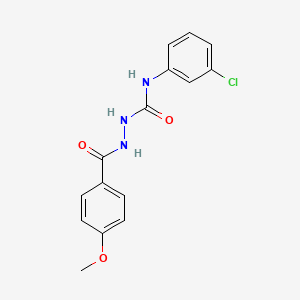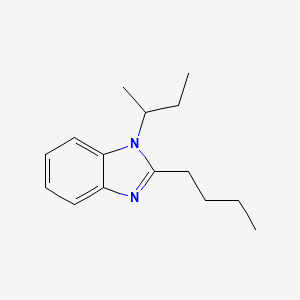![molecular formula C21H19NO3S B6039623 methyl 5-benzyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6039623.png)
methyl 5-benzyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-benzyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is commonly known as MBT and is a member of the thiophene family of compounds. MBT has been found to have several interesting properties that make it a promising candidate for use in various applications.
Mecanismo De Acción
The mechanism of action of MBT is not fully understood. However, it has been proposed that MBT exerts its biological activity by inhibiting the activity of certain enzymes and proteins. For example, MBT has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. MBT has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
MBT has been found to have several biochemical and physiological effects. In vitro studies have shown that MBT can induce apoptosis (programmed cell death) in cancer cells. MBT has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, MBT has been found to have antimicrobial activity against various bacteria and fungi. In vivo studies have shown that MBT can reduce the growth of tumors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBT has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. MBT has also been extensively studied, and its biological activity is well documented. However, there are also some limitations to the use of MBT in lab experiments. MBT is a relatively expensive compound, which may limit its use in some experiments. In addition, the mechanism of action of MBT is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on MBT. One direction is to further investigate the mechanism of action of MBT. This could help to identify new targets for MBT and improve our understanding of its biological activity. Another direction is to investigate the potential use of MBT in combination with other drugs for the treatment of cancer and other diseases. Finally, there is also potential for the use of MBT in the development of novel materials with unique properties.
Métodos De Síntesis
MBT can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-benzyl-2-bromo-3-methylthiophene with 3-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with methyl iodide to obtain the final product, MBT. Other methods of synthesis have also been reported in the literature.
Aplicaciones Científicas De Investigación
MBT has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, MBT has been found to exhibit anticancer, antitumor, and antimicrobial activities. It has also been found to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In materials science, MBT has been studied for its use as a building block for the synthesis of novel materials such as polymers and liquid crystals. In organic chemistry, MBT has been used as a starting material for the synthesis of various compounds.
Propiedades
IUPAC Name |
methyl 5-benzyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3S/c1-14-7-6-10-16(11-14)19(23)22-20-18(21(24)25-2)13-17(26-20)12-15-8-4-3-5-9-15/h3-11,13H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPDJUKMXLVNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B6039550.png)
![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6039554.png)




![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039589.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-fluorophenyl)ethanamine](/img/structure/B6039597.png)

![1-[4-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6039607.png)

![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6039626.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6039635.png)
![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B6039640.png)